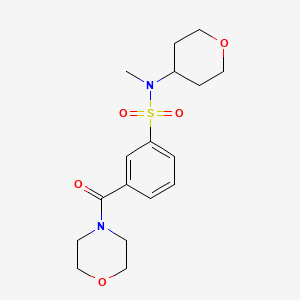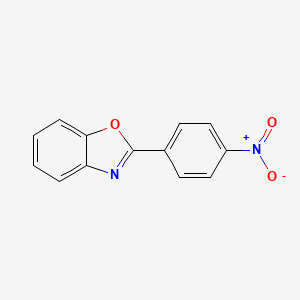
N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sulfonamides are a significant class of organic compounds that have found extensive applications in medicinal chemistry due to their wide range of biological activities. These compounds typically consist of a sulfonamide group (-SO2NH2) bonded to an aromatic or heteroaromatic ring. The introduction of various substituents on the aromatic ring or the incorporation of different functional groups can significantly alter the biological and chemical properties of these molecules.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the condensation of a suitable sulfonyl chloride with an amine. In the context of compounds with complex functional groups like morpholine and tetrahydro-2H-pyran, multi-step synthetic routes are employed. These may include the preparation of key intermediates such as β-diketones or hydrazinobenzenesulfonamide followed by cyclocondensation reactions to introduce the desired functional groups (Kumar et al., 2020).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using various spectroscopic techniques including FTIR, NMR (1H & 13C), and HRMS. These techniques provide detailed information on the molecular framework and the nature of substituents present in the compound. For instance, crystallographic studies can reveal significant differences in the conformations adopted by molecules in the solid state, offering insights into the steric effects and molecular interactions that may influence biological activity (Borges et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives can undergo a variety of chemical reactions, including N-arylation, cyclooxygenase inhibition, and interactions with biological targets such as enzymes. These reactions are pivotal in tailoring the molecules for specific therapeutic applications. Molecular docking studies can predict the binding affinity of these compounds to biological receptors, providing insights into their potential as bioactive agents (Al-Hourani et al., 2016).
Scientific Research Applications
Synthesis and Characterization of Derivatives for Therapeutic Applications
Researchers have synthesized and characterized a series of derivatives related to benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, Ş. Küçükgüzel et al. (2013) conducted a study on Celecoxib derivatives, revealing that certain compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
In the realm of cancer research, compounds similar to N-methyl-3-(morpholin-4-ylcarbonyl)-N-(tetrahydro-2H-pyran-4-yl)benzenesulfonamide have been synthesized and evaluated for their anticancer activities. Praveen Kumar et al. (2020) synthesized and assessed a morpholine-substituted compound for its anti-breast cancer activity, demonstrating better efficacy against MCF-7 breast cancer cell lines compared to the standard drug, highlighting its potential as a potent anti-breast cancer agent (Praveen Kumar et al., 2020).
Bioevaluation and Molecular Docking Studies
Further research includes bioevaluation and molecular docking studies to understand the interaction of these compounds with biological targets. For example, compounds have been synthesized and evaluated for their cytotoxic activities and inhibitory effects on certain enzymes, with some demonstrating promising results as lead compounds for further studies (H. Gul et al., 2017).
Prodrug Forms for Enhanced Therapeutic Efficacy
Additionally, studies have explored the development of prodrug forms of sulfonamides to improve water solubility and bioavailability. J. D. Larsen et al. (1988) investigated various N-acyl derivatives of a model sulfonamide for potential prodrug forms, highlighting strategies to enhance the therapeutic efficacy of sulfonamide-based drugs (J. D. Larsen et al., 1988).
properties
IUPAC Name |
N-methyl-3-(morpholine-4-carbonyl)-N-(oxan-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-18(15-5-9-23-10-6-15)25(21,22)16-4-2-3-14(13-16)17(20)19-7-11-24-12-8-19/h2-4,13,15H,5-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBPJYOLFYMXEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5518092.png)
![3-{[(1S*,5R*)-6-benzyl-3,6-diazabicyclo[3.2.2]non-3-yl]methyl}-2,4-dichlorophenol](/img/structure/B5518101.png)
![3-{[4-(5-chloropyridin-2-yl)piperazin-1-yl]methyl}piperidin-3-ol](/img/structure/B5518104.png)
![7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5518110.png)


![3-[4-(benzyloxy)phenyl]-N-isopropylacrylamide](/img/structure/B5518118.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5518135.png)

![1,1'-{2-(2-furyl)-6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5518146.png)
![3-amino-1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5518149.png)
![(3S*,4R*)-1-[(2,8-dimethylquinolin-4-yl)carbonyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5518158.png)
![1-(ethylsulfonyl)-N-[3-(1-pyrrolidinyl)butyl]-3-piperidinecarboxamide](/img/structure/B5518161.png)